
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-BOC-Aminophenyl)-2-hydroxypyridine (abbreviated as BOC-APHP) is a widely used organic compound in scientific research, particularly in the fields of biochemistry and pharmacology. It is a heterocyclic compound, containing a five-membered ring with two nitrogen atoms, an oxygen atom, and a benzene ring. BOC-APHP can be synthesized in a number of ways, and has a variety of applications in scientific research.
科学研究应用
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used to study the structure and function of proteins, as well as to study the effects of drugs on proteins. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is also used to study the effects of drugs on enzymes and other proteins, as well as to study the effects of drugs on cells. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the nervous system.
作用机制
The mechanism of action of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% acts as an inhibitor of protein synthesis, as well as an inhibitor of protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is believed to act as an inhibitor of protein folding and aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein synthesis, as well as protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein folding and aggregation. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases.
实验室实验的优点和局限性
One of the major advantages of using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is relatively stable and can be stored for long periods of time without degrading. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research.
However, there are some limitations to using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be toxic in high concentrations, and therefore should be handled with care. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can have unpredictable effects on proteins and enzymes, and therefore may not be suitable for certain experiments.
未来方向
There are a number of potential future directions for the use of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in scientific research. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the immune system and the nervous system. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on proteins and enzymes, as well as to study the effects of drugs on cells. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the structure and function of proteins, as well as to study the effects of drugs on protein folding and aggregation. Finally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the metabolism of cells.
合成方法
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be synthesized in a variety of ways, including by the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of sodium hydroxide, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 95% purity. Another method for the synthesis of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% involves the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of potassium carbonate, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 90% purity.
属性
IUPAC Name |
tert-butyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-9-7-11(8-10-12)13-5-4-6-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPOVPCVFPGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


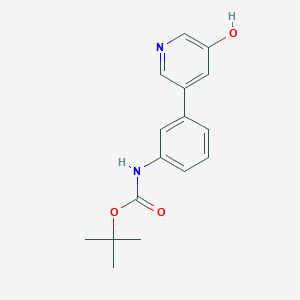
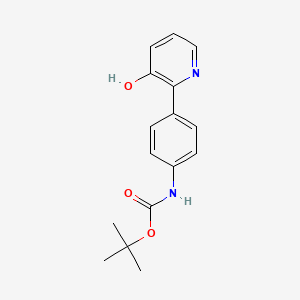
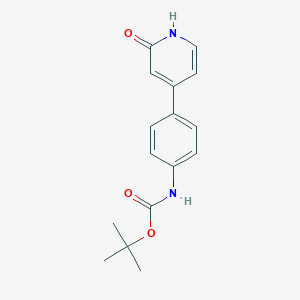
![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)
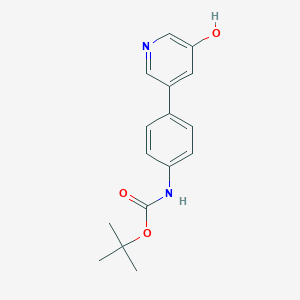
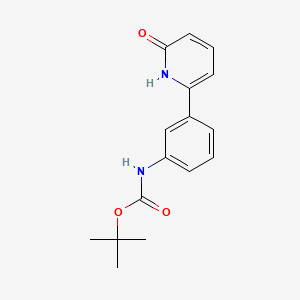
![2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369029.png)
![2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369056.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369059.png)


![3-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369091.png)
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)